molecular formula C7H4Br2INO2 B12987252 1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene

1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene

Cat. No.: B12987252
M. Wt: 420.82 g/mol
InChI Key: VTLAOEOBCKOVNV-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, iodine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1,5-Dibromo-2-iodo-3-methyl-4-aminobenzene.

    Oxidation: 1,5-Dibromo-2-iod

Properties

Molecular Formula

C7H4Br2INO2

Molecular Weight

420.82 g/mol

IUPAC Name

1,5-dibromo-2-iodo-3-methyl-4-nitrobenzene

InChI

InChI=1S/C7H4Br2INO2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,1H3

InChI Key

VTLAOEOBCKOVNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1I)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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